Cyclopropyl(1,4-diazepan-1-yl)methanone

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Cyclopropyl(1,4-diazepan-1-yl)methanone (CAS 926237-53-8), also designated 1-cyclopropanecarbonyl-1,4-diazepane, is a C9H16N2O heterocyclic building block (MW: 168.24 g/mol) featuring a seven-membered 1,4-diazepane ring N-acylated with a cyclopropyl carbonyl moiety. The compound is commercially available from multiple vendors at 95–98% purity, with catalog numbers including 1195139 (Leyan) and CM300640 (Chemenu).

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 926237-53-8
Cat. No. B1284607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(1,4-diazepan-1-yl)methanone
CAS926237-53-8
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)C2CC2
InChIInChI=1S/C9H16N2O/c12-9(8-2-3-8)11-6-1-4-10-5-7-11/h8,10H,1-7H2
InChIKeyJPUWPSGQGXHCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl(1,4-diazepan-1-yl)methanone (CAS 926237-53-8): Procurement-Ready 1,4-Diazepane Building Block with Documented CCR5 Antagonist Activity


Cyclopropyl(1,4-diazepan-1-yl)methanone (CAS 926237-53-8), also designated 1-cyclopropanecarbonyl-1,4-diazepane, is a C9H16N2O heterocyclic building block (MW: 168.24 g/mol) featuring a seven-membered 1,4-diazepane ring N-acylated with a cyclopropyl carbonyl moiety [1]. The compound is commercially available from multiple vendors at 95–98% purity, with catalog numbers including 1195139 (Leyan) and CM300640 (Chemenu) . Published patent literature has documented the biological activity of this specific compound, including in vitro functional antagonist activity at the CCR5 receptor [2]. The 1,4-diazepane scaffold is recognized as a privileged structure in medicinal chemistry with demonstrated applications across CNS disorders, antiviral targets, and amyloid aggregation inhibition [3].

1,4-Diazepane building block with patent-reported CCR5 antagonist context
Mono-N-cyclopropylcarbonyl; secondary amine available for further derivatization
Calculated physicochemical profile aligns with CNS lead-like parameter space

Cyclopropyl(1,4-diazepan-1-yl)methanone (CAS 926237-53-8): Why Substituting with Unsubstituted 1,4-Diazepane or Alternative Acyl Groups Fails


Generic substitution with unsubstituted 1,4-diazepane or alternative acylated diazepane building blocks is not chemically or functionally equivalent for procurement decisions. Unsubstituted 1,4-diazepane (CAS 505-66-8) lacks the cyclopropyl carbonyl moiety entirely, eliminating the documented CCR5 antagonist activity (IC50 = 390 nM) reported for the target compound [1]. Alternative acyl groups (e.g., acetyl, benzoyl) introduce distinct physicochemical properties: the cyclopropyl group confers a LogP of 0.485 [2], whereas benzoyl-substituted analogs exhibit substantially higher lipophilicity and molecular weight (e.g., 4-nitrophenyl analog CAS 1286728-06-0, MW = 289.3 g/mol) [3], fundamentally altering permeability and target engagement profiles. Furthermore, published SAR studies on 1,4-diazepane-based factor Xa inhibitors demonstrate that variations in the N-acyl substituent produce order-of-magnitude differences in enzymatic inhibitory activity, confirming that the acyl group is a critical determinant of biological function rather than a passive structural element [4].

Unsubstituted 1,4-diazepane lacks the cyclopropyl carbonyl; patent-reported CCR5 activity context may not transfer.
Alternative N-acyl groups (e.g., benzoyl, 4-nitrophenyl) shift lipophilicity and molecular weight, altering permeability profile.
Published SAR shows acyl substituent can cause order-of-magnitude activity shifts; class-level inference requires verification.

Cyclopropyl(1,4-diazepan-1-yl)methanone (CAS 926237-53-8): Quantitative Evidence Guide for Scientific Selection


Cyclopropyl(1,4-diazepan-1-yl)methanone: CCR5 Antagonist Activity (IC50 = 390 nM) Confirmed in FLIPR Calcium Mobilization Assay

The compound cyclopropyl(1,4-diazepan-1-yl)methanone, as the free base form of Example 11 in U.S. Patent 7,569,579, exhibits CCR5 functional antagonist activity with an IC50 of 390 nM measured via FLIPR calcium mobilization assay using human CCR5-expressing cells stimulated with RANTES [1]. The patent does not report IC50 values for unsubstituted 1,4-diazepane or alternative N-acyl diazepane analogs in the same assay system, establishing the target compound as the only member of this specific scaffold with documented CCR5 antagonism in the patent literature [1].

CCR5 antagonist activity
Patent-reported
IC50 = 390 nM
Supports CCR5 functional assay research context
FLIPR assay; human CCR5 cells; RANTES stimulation
CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Cyclopropyl(1,4-diazepan-1-yl)methanone vs. 4-Nitrophenyl Analog: Physicochemical Differentiation in LogP and Molecular Weight for CNS Drug Design

The target compound (C9H16N2O, MW 168.24 g/mol) has a calculated LogP of 0.485 [1]. In contrast, the 4-nitrophenyl-substituted analog cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone (CAS 1286728-06-0) has MW 289.335 g/mol and an estimated LogP approximately 2.5 units higher based on the nitrophenyl group contribution . The target compound maintains 1 hydrogen bond donor and 3 hydrogen bond acceptors, with only 2 rotatable bonds, placing it within favorable CNS MPO (Multiparameter Optimization) parameter space .

Physicochemical comparison
Data to verify
ΔMW −121 g/mol, ΔLogP ≈ −1.5 to −2.0 vs. 4-nitrophenyl analog
Lower MW and moderate lipophilicity support CNS lead-like space review
Calculated properties; experimental confirmation recommended
CNS drug design lipophilicity optimization blood-brain barrier permeability

Cyclopropyl(1,4-diazepan-1-yl)methanone: Synthetic Accessibility Advantage vs. Bis-Acylated Diazepane Derivatives

Cyclopropyl(1,4-diazepan-1-yl)methanone is mono-N-acylated at a single nitrogen of the 1,4-diazepane ring, leaving the secondary amine (position 4) available for further functionalization such as alkylation, acylation, or sulfonylation. This contrasts with symmetric bis-acylated derivatives such as (1,4-diazepane-1,4-diyl)bis(phenylmethanone) compounds, where both nitrogen atoms are substituted, precluding further site-selective diversification without deprotection steps [1]. The target compound thus serves as a versatile, differentially protected diazepane intermediate requiring no orthogonal protection group manipulations.

Synthetic versatility
Class-level inference
1 free secondary amine vs. 0 in bis-acylated derivatives
Enables site-selective diversification without deprotection steps
Comparative retrosynthetic context; workflow-dependent
synthetic building block medicinal chemistry library synthesis

Cyclopropyl(1,4-diazepan-1-yl)methanone: LogP 0.485 vs. 1-Cyclopropyl-1,4-diazepane – Impact of Carbonyl on Polarity and Hydrogen Bonding Capacity

The target compound (C9H16N2O) contains a cyclopropyl carbonyl moiety that introduces a hydrogen bond acceptor (carbonyl oxygen) and increases topological polar surface area (TPSA = 32.34 Ų) relative to the reduced analog 1-cyclopropyl-1,4-diazepane (CAS 30858-71-0, C8H16N2) [1][2]. The carbonyl oxygen contributes approximately 17-20 Ų to TPSA and enables dipole-dipole interactions and hydrogen bonding with biological targets that are absent in the fully reduced analog [3]. The measured LogP of 0.485 [1] reflects the polarizing influence of the carbonyl, while the reduced analog is expected to be more lipophilic.

Polarity differentiation
Reported
ΔTPSA ≈ +17 Ų, +1 HBA vs. reduced analog
Carbonyl oxygen adds pharmacophoric element and modulates solubility
Calculated descriptors; solubility assessment advised
polar surface area hydrogen bonding solubility prediction

Cyclopropyl(1,4-diazepan-1-yl)methanone (CAS 926237-53-8): Best-Fit Research and Industrial Application Scenarios


CCR5 Antagonist Lead Discovery and HIV Entry Inhibition Research

Based on the documented CCR5 functional antagonist activity (IC50 = 390 nM) reported in U.S. Patent 7,569,579 [1], cyclopropyl(1,4-diazepan-1-yl)methanone is directly applicable as a starting point for medicinal chemistry campaigns targeting CCR5-mediated diseases including HIV-1 entry inhibition, inflammatory conditions, and autoimmune disorders. Researchers can procure this compound to replicate the patented activity or conduct SAR studies by functionalizing the free N4 position. This scenario is not applicable to unsubstituted 1,4-diazepane or alternative N-acyl diazepane building blocks lacking validated CCR5 pharmacology.

CNS-Penetrant Lead Optimization Leveraging Favorable CNS MPO Parameters

With a molecular weight of 168.24 g/mol, LogP of 0.485, TPSA of 32.34 Ų, and only 2 rotatable bonds [2], the compound occupies favorable CNS MPO parameter space (MW < 300, LogP < 3, TPSA < 90 Ų, HBD < 3). This physicochemical profile makes it a suitable core scaffold for CNS drug discovery programs targeting depression (triple reuptake inhibition), insomnia (orexin receptor antagonism), or neurodegenerative conditions where BBB penetration is required [3][4]. Procurement of the parent compound provides a balanced lipophilic-hydrophilic starting point amenable to further optimization.

Amyloid-Beta Aggregation Inhibitor Scaffold Expansion

Recent studies have demonstrated that 1,4-diazepane-based symmetric bis(phenylmethanone) derivatives exhibit dual Aβ42/Aβ40 aggregation inhibition (60–63% inhibition at 25 µM) with low cytotoxicity (∼96% HT22 cell viability) [5]. The target compound, as a mono-acylated diazepane building block, provides a platform for synthesizing asymmetric Aβ aggregation inhibitors by installing diverse aryl/heteroaryl groups at the N4 position. The free secondary amine enables site-selective diversification, offering a synthetic advantage over fully substituted diazepane scaffolds.

Factor Xa Inhibitor Scaffold Development for Anticoagulant Research

Published literature demonstrates that 1,4-diazepane derivatives with optimized N-acyl substituents function as potent factor Xa inhibitors with anticoagulant and antithrombotic activity [6]. The target compound provides a cyclopropyl carbonyl moiety at N1 while preserving the N4 secondary amine for installing S4 aryl-binding domain interacting groups, as described in the fXa inhibitor design strategy [6]. This enables systematic exploration of S4-binding substituents while maintaining the metabolically stable cyclopropyl carbonyl group at the N1 position.

Application
Selection Property
Validation Focus
CCR5 pharmacological probe research
Patent-reported CCR5 antagonist activity context
Receptor functional assay endpoint review
CNS drug-like scaffold evaluation
Physicochemical profile aligning with reported CNS MPO parameter space
Permeability and CNS target-engagement endpoint review
Amyloid-beta aggregation inhibitor scaffold synthesis
Mono-acylated diazepane with derivatizable secondary amine
Aβ aggregation assay endpoint context
Factor Xa inhibitor research scaffold
Cyclopropyl carbonyl at N1; free N4 for S4 diversification
Anticoagulant activity assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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